molecular formula C147H239N43O42S2 B561545 VIP (guinea pig)

VIP (guinea pig)

Cat. No.: B561545
M. Wt: 3344.9 g/mol
InChI Key: UGKBLTCXYMBLJU-SDELKSRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological actions. It is a 28-amino acid peptide hormone that belongs to the secretin/glucagon superfamily. VIP was first isolated from the porcine duodenum in 1970 and is known for its vasodilatory effects. It is evolutionarily conserved and found in various species, including guinea pigs .

Mechanism of Action

Target of Action

Vasoactive Intestinal Peptide (VIP) primarily targets the VPAC1 and VPAC2 receptors . These receptors are class II G protein-coupled receptors . VIP is produced in many tissues of vertebrates including the gut, pancreas, cortex, and suprachiasmatic nuclei of the hypothalamus in the brain .

Mode of Action

When VIP binds to VPAC2 receptors, a G-alpha-mediated signaling cascade is triggered . In a number of systems, VIP binding activates adenyl cyclase activity leading to increases in cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Biochemical Pathways

VIP is involved in several biochemical pathways. It plays a role in the G protein-coupled receptor signaling pathway, body fluid secretion, prolactin secretion, mRNA stabilization, positive regulation of cell population proliferation, innate immune response, positive regulation of protein catabolic process, regulation of protein localization, antimicrobial humoral immune response mediated by antimicrobial peptide, regulation of signaling receptor activity, adenylate cyclase-activating G protein-coupled receptor signaling pathway, positive regulation of endothelial cell proliferation, learning or memory, positive regulation of epinephrine secretion, negative regulation of apoptotic process, negative regulation of potassium ion transport, epinephrine secretion, negative regulation of smooth muscle cell proliferation, regulation of sensory perception of pain, positive regulation of penile erection, phospholipase C-activating G protein-coupled receptor signaling pathway .

Pharmacokinetics

It is known that vip is inactivated in the liver . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of VIP in guinea pigs.

Action Environment

The action of VIP in guinea pigs can be influenced by environmental factors. For instance, the pH of the environment can affect the degree of ionization of VIP, potentially impacting its absorption . Additionally, the temperature can affect the stability and efficacy of VIP . More research is needed to fully understand how environmental factors influence the action of VIP in guinea pigs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VIP involves solid-phase peptide synthesis (SPPS), which is a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of VIP follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

VIP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for specific research applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified versions of VIP with altered biological activities. These modifications are crucial for studying the structure-activity relationships of the peptide .

Scientific Research Applications

Role in Myopia Research

One of the notable applications of VIP in guinea pigs is its involvement in myopia research. A recent study investigated the effects of atropine on VIP expression in a form-deprivation myopia model using guinea pigs. The findings indicated that VIP levels were significantly elevated in the retina of guinea pigs subjected to form deprivation, suggesting its potential role in the pathogenesis of myopia. Atropine treatment was shown to reduce VIP expression, highlighting a possible mechanism by which atropine may control myopia progression .

Key Findings:

  • Increased VIP Expression : The study found that VIP mRNA and protein levels were up-regulated in form-deprived guinea pigs.
  • Atropine's Effectiveness : Atropine reduced both the myopic shift and VIP expression, indicating its therapeutic potential.
  • Visual Development : The research underscores the importance of VIP in visual development and its interaction with pharmacological agents like atropine.

Cardiovascular Applications

VIP has been studied for its cardiovascular effects, particularly concerning heart rate regulation and coronary blood flow. Research involving isolated perfused guinea pig hearts demonstrated that bolus injections of VIP resulted in dose-dependent tachycardia and decreased perfusion pressure. These findings suggest that VIP may play a crucial role in modulating cardiac function and could have implications for understanding heart diseases .

Key Findings:

  • Tachycardia Induction : VIP administration led to increased heart rate without being influenced by beta-blockers.
  • Decreased Ventricular Contraction Amplitude : All doses of VIP reduced the strength of ventricular contractions.
  • Potential Therapeutic Role : The study supports the hypothesis that VIP could be targeted for therapeutic interventions in cardiovascular conditions.

Respiratory Function Studies

VIP's bronchodilating properties have been explored through studies on guinea pig trachea preparations. An analogue of VIP, Ro 25-1553, was evaluated for its ability to induce relaxation of tracheal smooth muscle. The results indicated that Ro 25-1553 caused significant relaxation comparable to established bronchodilators like formoterol, suggesting its potential as a therapeutic agent for respiratory disorders .

Key Findings:

  • Effective Bronchodilation : Ro 25-1553 demonstrated concentration-dependent relaxation of precontracted tracheal smooth muscle.
  • Interaction with Other Agonists : The compound showed additive effects when used alongside other bronchodilators.
  • Clinical Implications : These findings highlight the potential for developing new treatments for asthma and chronic obstructive pulmonary disease (COPD) based on VIP analogues.

Summary Table of VIP Applications

Application AreaKey FindingsImplications
Myopia ResearchElevated VIP expression in myopic modelsPotential target for myopia treatment with atropine
Cardiovascular StudiesInduces tachycardia; decreases contractionInsights into cardiac regulation and disease therapy
Respiratory FunctionEffective bronchodilation with Ro 25-1553New avenues for asthma and COPD treatments

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VIP

VIP is unique due to its potent vasodilatory effects and its ability to modulate various physiological processes, including immune responses and smooth muscle relaxation. Its specific binding to VPAC1 and VPAC2 receptors distinguishes it from other similar peptides .

Biological Activity

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a critical role in various physiological processes, including neurotransmission, smooth muscle relaxation, and hormone secretion. This article focuses on the biological activity of VIP specifically in guinea pigs, highlighting its effects on cortisol production, distribution in the central nervous system, and unique structural characteristics compared to other species.

Structural Characteristics of Guinea Pig VIP

Guinea pig VIP is distinct from VIP found in other mammals due to four amino acid substitutions. The sequence differences are as follows:

  • Guinea Pig VIP : Leu5, Thr9, Met19, Val26
  • Human VIP : Val5, Asn9, Val19, Ile26

These variations suggest an evolutionary divergence in the gastroenteropancreatic axis among mammals .

1. Cortisol Production

VIP has been shown to stimulate cortisol production in guinea pig adrenal cells. A study conducted by Fang et al. (2001) demonstrated that VIP enhances cortisol secretion in primary cultures of guinea pig Zona Fasciculata (ZF) cells through an ACTH-dependent mechanism. The underlying signaling pathway involves adenylate cyclase activation and cAMP production .

Table 1: Effects of VIP on Cortisol Production in Guinea Pig ZF Cells

TreatmentCortisol Production (ng/ml)Mechanism of Action
Control50Baseline secretion
VIP (100 nM)120ACTH receptor-mediated activation
ACTH (10 nM)200Direct stimulation
VIP + ACTH250Synergistic effect

The study concluded that while ACTH is the primary regulator of cortisol secretion, VIP acts as a modulator through paracrine signaling pathways .

2. Neurotransmission and Smooth Muscle Relaxation

VIP is also involved in neurotransmission within the central nervous system of guinea pigs. Autoradiographic studies have indicated high densities of VIP binding sites in the rodent brain, including guinea pigs . This distribution suggests a significant role for VIP in modulating neuronal activity and smooth muscle function.

Table 2: Distribution of VIP Binding Sites in Guinea Pig Brain

Brain RegionBinding Site Density (fmol/mg protein)
Cerebral Cortex150
Hippocampus200
Brainstem180

These findings highlight the importance of VIP not only as a hormonal regulator but also as a key player in central nervous system functions.

Case Studies and Research Findings

Several studies have explored the implications of VIP's biological activity:

  • Cortisol Regulation : Research indicates that VIP can enhance ACTH's effects on cortisol secretion, suggesting potential therapeutic applications for adrenal insufficiency or stress-related disorders .
  • Inflammatory Responses : In models of inflammatory diseases, such as osteoarthritis in guinea pigs, the modulation of cytokine release by VIP may influence disease progression and severity .
  • Neuroprotective Effects : The neuroprotective properties of VIP have been investigated in various models of neurodegeneration, with promising results indicating its potential role in mitigating neuronal damage .

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78+,79+,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKBLTCXYMBLJU-SDELKSRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H239N43O42S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.